molecular formula C6H7NO3S B3427026 Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate CAS No. 56196-66-8

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B3427026
CAS No.: 56196-66-8
M. Wt: 173.19 g/mol
InChI Key: YERBFSSSKXIGIJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate can be synthesized through various methods. One common approach involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, yielding 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield, purity, and reaction conditions. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Uniqueness

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERBFSSSKXIGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1NC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344761
Record name Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56196-66-8, 50783-16-9
Record name Methyl 2-(4-oxo-2-thiazolidinylidene)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56196-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
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